2,3,5-Triiodothiophene
Overview
Description
2,3,5-Triiodothiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. The molecular formula of this compound is C4HI3S, and it is characterized by the presence of three iodine atoms at the 2, 3, and 5 positions on the thiophene ring . Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triiodothiophene typically involves the iodination of thiophene derivatives. One common method is the direct iodination of thiophene using iodine and iodic acid in a mixture of acetic acid, water, carbon tetrachloride, and sulfuric acid . This reaction yields this compound as a yellow solid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Triiodothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, this compound readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include bromine, chlorine, and other halogens in the presence of catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine yields brominated thiophene derivatives .
Scientific Research Applications
2,3,5-Triiodothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Triiodothiophene involves its interaction with molecular targets through its iodine atoms and thiophene ring. The electron-rich nature of the thiophene ring allows it to participate in various chemical reactions, while the iodine atoms enhance its reactivity . The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
2,3,4,5-Tetraiodothiophene: Contains four iodine atoms and exhibits similar reactivity but with different substitution patterns.
2,3,4,5-Tetrabromothiophene: Contains bromine atoms instead of iodine, leading to different chemical properties and reactivity.
3-Iodothiophene: Contains a single iodine atom and serves as a simpler analog for studying iodinated thiophenes.
Uniqueness: 2,3,5-Triiodothiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other iodinated thiophenes. Its three iodine atoms provide multiple sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,3,5-triiodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HI3S/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXARNIQCDXCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HI3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172856 | |
Record name | Thiophene, 2,3,5-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19259-10-0 | |
Record name | Thiophene, 2,3,5-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,3,5-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.